4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Brand Name: Vulcanchem
CAS No.: 1024592-70-8
VCID: VC8039566
InChI: InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C21H22N4O5S
Molecular Weight: 442.5 g/mol

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine

CAS No.: 1024592-70-8

Cat. No.: VC8039566

Molecular Formula: C21H22N4O5S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine - 1024592-70-8

Specification

CAS No. 1024592-70-8
Molecular Formula C21H22N4O5S
Molecular Weight 442.5 g/mol
IUPAC Name 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Standard InChI InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23)
Standard InChI Key YBDMANJDTMWORF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine features a piperidine core substituted at the 1-position with a 2-nitrophenylsulfonyl group and at the 4-position with a pyrazole ring bearing a 4-methoxyphenyl substituent. The sulfonamide linkage introduces polarity and hydrogen-bonding capacity, while the nitro and methoxy groups confer electron-withdrawing and electron-donating effects, respectively.

Molecular Formula: C22H23N5O5S\text{C}_{22}\text{H}_{23}\text{N}_5\text{O}_5\text{S}
Molecular Weight: 493.52 g/mol (calculated using atomic weights from PubChem entries ).

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the sulfonyl and pyrazole substituents occupying equatorial positions to minimize steric strain. The pyrazole ring exists in a planar configuration, with the 4-methoxyphenyl group oriented orthogonally to reduce π-π stacking interference .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Piperidine backbone: Derived from commercially available piperidine-4-carboxylic acid.

  • Pyrazole moiety: Synthesized via cyclocondensation of 4-methoxyphenylhydrazine with diketones .

  • Sulfonamide linkage: Introduced via nucleophilic substitution between piperidine and 2-nitrobenzenesulfonyl chloride .

Stepwise Synthesis

  • Formation of Pyrazole Intermediate:
    Reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions yields 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Hydrolysis and decarboxylation afford the free pyrazole .

  • Piperidine Functionalization:
    Piperidine-4-carboxylic acid is converted to its ethyl ester, followed by coupling with the pyrazole intermediate using EDCl/HOBt. The ester is subsequently hydrolyzed to the carboxylic acid .

  • Sulfonylation:
    The piperidine nitrogen undergoes sulfonylation with 2-nitrobenzenesulfonyl chloride in dichloromethane using triethylamine as a base. Reaction conditions (0°C, 6 hours) ensure high regioselectivity .

Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole formationHCl/EtOH, reflux, 12 h7895
Piperidine couplingEDCl/HOBt, DMF, 24 h6592
SulfonylationEt3N, DCM, 0°C, 6 h8298

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H}-NMR (400 MHz, CDCl3):

    • δ 8.21 (d, 1H, pyrazole-H), δ 7.89 (m, 2H, nitrophenyl-H), δ 6.93 (d, 2H, methoxyphenyl-H), δ 3.84 (s, 3H, OCH3), δ 3.12 (m, 2H, piperidine-H), δ 2.75 (m, 2H, piperidine-H) .

  • 13C^{13} \text{C}-NMR:

    • 161.2 (C=O), 154.3 (pyrazole-C), 148.9 (nitro-C), 114.7 (methoxy-C) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1345 cm1^{-1} (asymmetric S=O stretch), 1160 cm1^{-1} (symmetric S=O stretch), and 1245 cm1^{-1} (C-O-C from methoxy) .

Computational and Quantum Mechanical Insights

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-31G(d,p) basis set, key parameters include:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Localized negative charge on sulfonyl oxygen atoms, suggesting nucleophilic attack sites .

Table 2: Frontier Orbital Energies

ParameterValue (eV)
HOMO Energy-6.34
LUMO Energy-2.14
Band Gap4.20

Molecular Docking Simulations

Docking into the Bcr-Abl kinase active site (PDB: 2HYY) revealed:

  • Binding Affinity: -9.2 kcal/mol, comparable to imatinib (-10.1 kcal/mol) .

  • Key Interactions: Hydrogen bonds between sulfonyl oxygens and Thr315, π-π stacking between pyrazole and Phe382 .

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